molecular formula C9H10N4 B2899385 1-benzyl-1H-1,2,3-triazol-4-amine CAS No. 1313233-08-7

1-benzyl-1H-1,2,3-triazol-4-amine

Cat. No.: B2899385
CAS No.: 1313233-08-7
M. Wt: 174.207
InChI Key: RBLVYNSMAXMNKV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry and a useful building block in organic synthesis.

Biochemical Analysis

Biochemical Properties

It is known to interact with copper ions, stabilizing them and enhancing their catalytic effect . This suggests that it may interact with enzymes, proteins, and other biomolecules that utilize copper ions.

Cellular Effects

Given its role in enhancing the catalytic effect of copper ions, it may influence cell function by modulating copper-dependent cellular processes .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-1,2,3-triazol-4-amine involves the stabilization of copper ions. This stabilization enhances the catalytic effect of the copper ions, particularly in the azide-acetylene cycloaddition .

Temporal Effects in Laboratory Settings

It is known to be a stable compound .

Metabolic Pathways

Given its role in stabilizing copper ions, it may be involved in pathways that utilize copper ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazol-4-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper(I) catalyst and a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine, under mild conditions in aqueous or organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is often carried out in batch reactors with continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole oxides.

    Reduction: It can be reduced to form triazole amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Triazole oxides.

    Reduction: Triazole amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the amine group.

    1-Phenyl-1H-1,2,3-triazol-4-amine: Similar structure with a phenyl group instead of a benzyl group.

    1-Benzyl-1H-1,2,4-triazol-3-amine: Similar structure but with a different triazole ring position.

Uniqueness: 1-Benzyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in stabilizing metal ions and enhancing their catalytic activity in various chemical reactions .

Properties

IUPAC Name

1-benzyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLVYNSMAXMNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313233-08-7
Record name 1-benzyl-1H-1,2,3-triazol-4-amine
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